Cas no 1692584-41-0 (6-(3,4-difluorophenyl)pyridazine-3-thiol)

6-(3,4-Difluorophenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted with a thiol group at the 3-position and a 3,4-difluorophenyl moiety at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the thiol group offers versatile functionalization potential for further derivatization. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and nucleophilic substitutions. Suitable for research applications, this compound is characterized by high purity and stability under standard handling conditions, supporting its use in advanced synthetic pathways.
6-(3,4-difluorophenyl)pyridazine-3-thiol structure
1692584-41-0 structure
Product name:6-(3,4-difluorophenyl)pyridazine-3-thiol
CAS No:1692584-41-0
MF:C10H6F2N2S
Molecular Weight:224.229847431183
CID:5580163

6-(3,4-difluorophenyl)pyridazine-3-thiol 化学的及び物理的性質

名前と識別子

    • 3(2H)-Pyridazinethione, 6-(3,4-difluorophenyl)-
    • 6-(3,4-difluorophenyl)pyridazine-3-thiol
    • インチ: 1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
    • InChIKey: YNRLTVYCERJSPF-UHFFFAOYSA-N
    • SMILES: C1(=S)NN=C(C2=CC=C(F)C(F)=C2)C=C1

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 312.2±52.0 °C(Predicted)
  • 酸度系数(pKa): 7.92±0.40(Predicted)

6-(3,4-difluorophenyl)pyridazine-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1967-3151-0.5g
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0 95%+
0.5g
$256.0 2023-09-06
TRC
D270821-1g
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0
1g
$ 390.00 2022-06-05
Life Chemicals
F1967-3151-2.5g
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0 95%+
2.5g
$540.0 2023-09-06
Life Chemicals
F1967-3151-5g
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0 95%+
5g
$810.0 2023-09-06
TRC
D270821-100mg
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0
100mg
$ 70.00 2022-06-05
Life Chemicals
F1967-3151-10g
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0 95%+
10g
$1134.0 2023-09-06
TRC
D270821-500mg
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0
500mg
$ 250.00 2022-06-05
Life Chemicals
F1967-3151-0.25g
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0 95%+
0.25g
$243.0 2023-09-06
Life Chemicals
F1967-3151-1g
6-(3,4-difluorophenyl)pyridazine-3-thiol
1692584-41-0 95%+
1g
$270.0 2023-09-06

6-(3,4-difluorophenyl)pyridazine-3-thiol 関連文献

6-(3,4-difluorophenyl)pyridazine-3-thiolに関する追加情報

Introduction to 6-(3,4-difluorophenyl)pyridazine-3-thiol (CAS No. 1692584-41-0)

6-(3,4-difluorophenyl)pyridazine-3-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 1692584-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring and a thiol (-SH) functional group at the 3-position of the pyridazine ring imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.

The structural features of 6-(3,4-difluorophenyl)pyridazine-3-thiol contribute to its potential utility in drug discovery. The fluorine substituents are known to enhance metabolic stability and binding affinity, while the thiol group can participate in redox reactions and form disulfide bonds, which are crucial in biological systems. These properties make it an attractive scaffold for designing novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. Pyridazine derivatives, in particular, have shown promise in inhibiting enzymes and receptors involved in inflammatory responses, cancer progression, and infectious diseases. The introduction of fluorine atoms into the phenyl ring further modulates the pharmacokinetic profile of these compounds, improving their bioavailability and efficacy.

One of the most compelling aspects of 6-(3,4-difluorophenyl)pyridazine-3-thiol is its potential as a lead compound for further derivatization. Researchers have been exploring its derivatives to optimize pharmacological properties such as solubility, selectivity, and target interaction. For instance, modifications at the thiol group can alter its reactivity and stability, while changes at the phenyl ring can fine-tune binding interactions with biological targets.

Recent studies have highlighted the role of 6-(3,4-difluorophenyl)pyridazine-3-thiol in developing inhibitors for enzymes that play a critical role in metabolic pathways associated with neurological disorders. The compound’s ability to interact with specific amino acid residues in enzyme active sites has been investigated using computational modeling and experimental techniques. These studies suggest that it may serve as a foundation for creating drugs that modulate enzyme activity without significant off-target effects.

The synthesis of 6-(3,4-difluorophenyl)pyridazine-3-thiol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. The use of fluorinated precursors has been particularly advantageous in introducing the desired fluorine atoms with minimal side reactions.

In terms of applications, 6-(3,4-difluorophenyl)pyridazine-3-thiol has been tested in various preclinical models to evaluate its potential therapeutic effects. Preliminary results indicate that it exhibits inhibitory activity against certain kinases and transcription factors implicated in cancer cell proliferation. Additionally, its interaction with bacterial enzymes has been explored as part of efforts to develop novel antibiotics against resistant strains.

The compound’s chemical stability under different environmental conditions has also been a focus of investigation. Studies have demonstrated that 6-(3,4-difluorophenyl)pyridazine-3-thiol remains stable under physiological pH conditions but undergoes oxidation when exposed to reactive oxygen species. This characteristic could be leveraged in designing prodrug strategies where the compound is activated at specific sites within biological systems.

From a regulatory perspective, ensuring compliance with pharmaceutical standards is essential for compounds like 6-(3,4-difluorophenyl)pyridazine-3-thiol. Quality control measures are implemented throughout the synthesis and purification process to meet stringent guidelines set by regulatory agencies. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify the identity and purity of the final product.

The future direction of research on 6-(3,4-difluorophenyl)pyridazine-3-thiol includes exploring its potential in combination therapies alongside other bioactive molecules. This approach aims to enhance therapeutic outcomes by targeting multiple pathways simultaneously. Furthermore, advancements in computational chemistry are expected to aid in designing more effective derivatives by predicting structural modifications that improve pharmacological properties.

In conclusion,6-(3,4-difluorophenyl)pyridazine-3-thiol (CAS No. 1692584-41-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a lead compound for drug development underscores its importance in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications for this compound,6-(3,4-difluorophenyl)pyridazine-3-thiol is poised to make substantial contributions to medicinal chemistry and drug discovery efforts worldwide.

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